molecular formula C9H6N2S2 B377079 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile CAS No. 24793-01-9

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile

Cat. No.: B377079
CAS No.: 24793-01-9
M. Wt: 206.3g/mol
InChI Key: GWSJKSFGUSSSKQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile is a chemical compound with the molecular formula C9H6N2S2. It is known for its diverse applications in various fields, including medicinal chemistry and material science. The compound features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms, linked to an acetonitrile group via a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile typically involves the reaction of 2-mercaptobenzothiazole with chloroacetonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors and sodium channels in the brain. This modulation helps in stabilizing neuronal activity and preventing seizures . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile, known for its use in rubber vulcanization.

    2-Aminobenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry.

    2-(Benzothiazol-2-ylthio)succinic acid: Used as a corrosion inhibitor in various industrial applications.

Uniqueness

This compound stands out due to its unique combination of a benzothiazole ring and an acetonitrile group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSJKSFGUSSSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290239
Record name 2-(2-Benzothiazolylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24793-01-9
Record name 2-(2-Benzothiazolylthio)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24793-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzothiazolylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 liter flask were combined 33.4 g. (0.2 mole) of 2-mercaptobenzothiazole and 22.4 g. (0.2 mole) of potassium t-butoxide with 300 ml. of tetrahydrofuran. The reaction mass was stirred at room temperature for 15 minutes. Chloroacetonitrile, 16 g. (0.2 mole) was added and the resulting mixture was stirred at room temperature for 1 hour. The mixture was then poured into 400 ml. of benzene and was washed with three 250 ml. portions of water. The benzene phase was dried with anhydrous magnesium sulfate. The solvent was evaporated. There was obtained a yield of 37.2 g. of the title compound, m.p. 75°-77° C.
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